O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is an organophosphorus compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate typically involves the reaction of diisopropyl phosphorochloridate with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
(C3H7O)2PCl+C3H7SH→(C3H7O)2PSCH2C3H7+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- O,O-Diisopropyl phosphorodithioate
- O,O-Diisopropyl phosphorothioate
- O,O-Diisopropyl phosphorofluoridate
Uniqueness
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and potential for diverse applications. This differentiates it from other similar compounds that may lack this functional group.
Properties
CAS No. |
2667-52-9 |
---|---|
Molecular Formula |
C10H23O2PS3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3 |
InChI Key |
CWEJGTFQSUAXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.